Cas no 5021-45-4 (2-(4-Bromophenyl)quinoxaline)

2-(4-Bromophenyl)quinoxaline 化学的及び物理的性質
名前と識別子
-
- 2-(4-Bromophenyl)quinoxaline
- Quinoxaline, 2-(4-bromophenyl)-
- 2-p-bromophenylquinoxaline
- HMS650G21
- ChemDiv1_022329
- AKOS001326222
- CCG-107266
- EU-0072370
- LS-07601
- CS-0314019
- MFCD00222258
- F0381-2652
- SR-01000441211-1
- 5021-45-4
- SCHEMBL973317
- DTXSID70354022
- 2-(4-bromo-phenyl)-quinoxaline
- SR-01000441211
- CHEMBRDG-BB 5128501
- Z57254540
- 2-(4-Bromophenyl)quinoxaline, 96%
- DB-202203
- AG-205/12759837
- STK386793
- G71090
- AH-357/03366011
- DTXCID80305085
- ALBB-023867
-
- MDL: MFCD00222258
- インチ: InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
- InChIKey: FXKZRBJBUFVFNR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Br
計算された属性
- せいみつぶんしりょう: 283.99500
- どういたいしつりょう: 283.995
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 25.8A^2
じっけんとくせい
- 密度みつど: 1.489
- ゆうかいてん: 133-138 °C
- ふってん: 408.2°C at 760 mmHg
- フラッシュポイント: 200.7°C
- 屈折率: 1.682
- PSA: 25.78000
- LogP: 4.05930
2-(4-Bromophenyl)quinoxaline セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302-H315-H318-H335-H413
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: 26-39
-
危険物標識:
2-(4-Bromophenyl)quinoxaline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(4-Bromophenyl)quinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B805413-10mg |
2-(4-Bromophenyl)quinoxaline |
5021-45-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | B805413-50mg |
2-(4-Bromophenyl)quinoxaline |
5021-45-4 | 50mg |
$ 65.00 | 2022-06-06 | ||
TRC | B805413-100mg |
2-(4-Bromophenyl)quinoxaline |
5021-45-4 | 100mg |
$ 80.00 | 2022-06-06 | ||
abcr | AB219195-1g |
2-(4-Bromophenyl)quinoxaline, 95%; . |
5021-45-4 | 95% | 1g |
€179.70 | 2025-02-19 | |
Ambeed | A342984-1g |
2-(4-Bromophenyl)quinoxaline |
5021-45-4 | 95% | 1g |
$84.0 | 2025-03-05 | |
Ambeed | A342984-250mg |
2-(4-Bromophenyl)quinoxaline |
5021-45-4 | 95% | 250mg |
$34.0 | 2025-03-05 | |
eNovation Chemicals LLC | Y1258742-5g |
Quinoxaline, 2-(4-bromophenyl)- |
5021-45-4 | 95% | 5g |
$255 | 2025-02-21 | |
eNovation Chemicals LLC | Y1258742-250mg |
Quinoxaline, 2-(4-bromophenyl)- |
5021-45-4 | 95% | 250mg |
$75 | 2025-02-21 | |
eNovation Chemicals LLC | Y1258742-5g |
Quinoxaline, 2-(4-bromophenyl)- |
5021-45-4 | 95% | 5g |
$255 | 2025-02-20 | |
eNovation Chemicals LLC | Y1258742-10g |
Quinoxaline, 2-(4-bromophenyl)- |
5021-45-4 | 95% | 10g |
$470 | 2025-02-20 |
2-(4-Bromophenyl)quinoxaline 関連文献
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Kachigere B. Harsha,Kanchugarkoppal S. Rangappa RSC Adv. 2016 6 57154
-
Kovuru Gopalaiah,Anupama Saini,Sankala Naga Chandrudu,Devarapalli Chenna Rao,Harsh Yadav,Binay Kumar Org. Biomol. Chem. 2017 15 2259
-
Babita Tanwar,Priyank Purohit,Banothu Naga Raju,Dinesh Kumar,Damodara N. Kommi,Asit K. Chakraborti RSC Adv. 2015 5 11873
-
4. I2 catalyzed tandem protocol for synthesis of quinoxalines via sp3, sp2 and sp C–H functionalizationKamlesh S. Vadagaonkar,Hanuman P. Kalmode,Kaliyappan Murugan,Atul C. Chaskar RSC Adv. 2015 5 5580
2-(4-Bromophenyl)quinoxalineに関する追加情報
2-(4-Bromophenyl)quinoxaline: A Comprehensive Overview
2-(4-Bromophenyl)quinoxaline, also known by its CAS registry number CAS No. 5021-45-4, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of two fused benzene rings with two nitrogen atoms at the 1,2-positions. The presence of a bromine substituent at the para position of the phenyl ring introduces unique electronic and structural properties, making it a valuable molecule for various applications.
The synthesis of 2-(4-Bromophenyl)quinoxaline typically involves a condensation reaction between o-phenylenediamine and an aldehyde or ketone derivative. Recent advancements in synthetic methodologies have enabled the preparation of this compound with high purity and yield. Researchers have explored green chemistry approaches, such as using microwave-assisted synthesis or solvent-free conditions, to enhance the efficiency and sustainability of the production process. These methods not only reduce environmental impact but also pave the way for large-scale manufacturing.
In terms of physical properties, 2-(4-Bromophenyl)quinoxaline exhibits a melting point of approximately 310°C, making it thermally stable under moderate conditions. Its solubility in common organic solvents like dichloromethane and dimethylformamide facilitates its use in various chemical reactions. The compound's UV-vis spectrum reveals strong absorption bands in the ultraviolet region, which is attributed to its conjugated π-system. This property is particularly useful in applications involving light absorption and energy transfer.
The chemical reactivity of 2-(4-Bromophenyl)quinoxaline is influenced by the electron-withdrawing bromine substituent, which activates the quinoxaline ring towards electrophilic substitution reactions. Recent studies have demonstrated its ability to undergo nucleophilic aromatic substitution under specific conditions, opening up new avenues for functionalization and derivative synthesis. Additionally, the compound has been employed as a precursor for the preparation of metal-organic frameworks (MOFs) and coordination polymers, leveraging its ability to coordinate with metal ions through nitrogen atoms.
In the realm of materials science, 2-(4-Bromophenyl)quinoxaline has been investigated as a potential candidate for organic electronics. Its high electron-deficiency makes it suitable for use in field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have reported that incorporating this compound into polymer blends can enhance charge transport properties, leading to improved device performance. Furthermore, its application in sensors for detecting gases such as ammonia and hydrogen sulfide has been explored, highlighting its potential in environmental monitoring technologies.
The pharmacological properties of 2-(4-Bromophenyl)quinoxaline have also been a subject of interest. Preclinical studies suggest that this compound exhibits anti-inflammatory and antioxidant activities, making it a promising lead molecule for drug development. Recent research has focused on modifying its structure to enhance bioavailability and target-specific activity. For instance, derivatives with additional functional groups have shown improved inhibitory effects on enzymes associated with neurodegenerative diseases.
In conclusion, 2-(4-Bromophenyl)quinoxaline, with its unique structural features and versatile reactivity, continues to be a focal point in diverse scientific disciplines. Its applications span from materials science to pharmacology, driven by ongoing research into its synthesis, properties, and functionalization. As advancements in synthetic techniques and characterization methods continue to evolve, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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